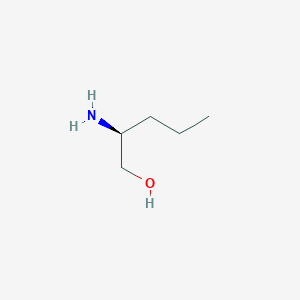

(S)-2-Aminopentan-1-ol

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(2S)-2-aminopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-2-3-5(6)4-7/h5,7H,2-4,6H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULAXUFGARZZKTK-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426235 | |

| Record name | L-Norvalinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22724-81-8 | |

| Record name | L-Norvalinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(+)-2-Amino-1-pentanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on (S)-2-Aminopentan-1-ol: Structure, Properties, and Applications

This technical guide provides a comprehensive overview of (S)-2-aminopentan-1-ol, a chiral amino alcohol crucial for researchers, scientists, and professionals in drug development. This document details its chemical structure, physicochemical properties, synthesis protocols, and its significant role as a chiral building block in the synthesis of complex molecules.

Chemical Structure and Identification

This compound, also known as L-Norvalinol, is a chiral compound with the stereochemistry designated as (S). Its structure consists of a five-carbon chain with an amino group at the second carbon and a primary alcohol at the first carbon.

Chemical Structure:

Identifiers:

-

Synonyms: L-Norvalinol, (S)-(+)-2-Amino-1-pentanol

-

CAS Number: 22724-81-8

-

Molecular Formula: C5H13NO[4]

-

Molecular Weight: 103.16 g/mol [4]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference(s) |

| Appearance | Colorless liquid or crystalline solid | [6][7] |

| Melting Point | 44-48 °C | |

| Boiling Point | 194-195 °C (for the racemic mixture) | [6][7] |

| Density | 0.922 g/mL at 25 °C (for the racemic mixture) | [6][7] |

| Solubility | Soluble in water, ethanol, and dimethylformamide | [6][7] |

| Optical Rotation | [α]20/D +17° (c = 1 in chloroform) | |

| Flash Point | 101 °C (closed cup) | |

| pKa | Not experimentally determined; can be estimated using computational methods. |

Synthesis of this compound

This compound is typically synthesized by the reduction of the corresponding amino acid, L-norvaline. Several reducing agents can be employed for this transformation, with lithium aluminum hydride (LAH) and borane complexes being the most common.

Experimental Protocol: Reduction of L-Norvaline using Lithium Aluminum Hydride (LAH)

This protocol describes a general procedure for the reduction of an α-amino acid to its corresponding amino alcohol using LAH.[1]

Materials:

-

L-Norvaline

-

Lithium Aluminum Hydride (LAH)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Ethyl Ether

-

15% Sodium Hydroxide (NaOH) solution

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Water

Procedure:

-

An oven-dried, three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet is flushed with nitrogen.

-

A suspension of LAH (1.5 equivalents) in anhydrous THF is prepared in the flask.

-

The mixture is cooled to 10°C in an ice bath.

-

L-norvaline (1 equivalent) is added in portions over 30 minutes, controlling the rate of hydrogen evolution.

-

After the addition is complete, the ice bath is removed, and the reaction mixture is warmed to room temperature and then refluxed for 16 hours.

-

The reaction mixture is cooled to 10°C and diluted with anhydrous ethyl ether.

-

The reaction is carefully quenched by the sequential slow addition of water, 15% aqueous NaOH, and then more water.

-

The resulting white precipitate is removed by filtration, and the filter cake is washed with ethyl ether.

-

The combined organic filtrates are dried over anhydrous Na2SO4, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

-

The product can be further purified by vacuum distillation.

Experimental Workflow: Synthesis of this compound

The following diagram illustrates the general workflow for the synthesis of this compound from its precursor, L-norvaline.

Applications in Drug Development

This compound is a valuable chiral building block in the pharmaceutical industry. Its primary application is as an intermediate in the synthesis of more complex chiral molecules, including active pharmaceutical ingredients (APIs).

Intermediate in the Synthesis of Telaprevir

A notable application of this compound is its use as a key intermediate in the synthesis of Telaprevir, an antiviral drug used for the treatment of Hepatitis C. The synthesis of Telaprevir is a multi-step process where the chiral center of this compound is incorporated into the final drug structure.

Experimental Workflow: Role in Telaprevir Synthesis

The following diagram outlines the logical flow of how this compound is utilized in a multi-step synthesis to produce a complex drug molecule like Telaprevir.

Potential Biological Activity and Signaling Pathways

While this compound is primarily utilized as a synthetic intermediate, its precursor, L-norvaline, has been studied for its biological effects. L-norvaline has been shown to influence several signaling pathways, and it is plausible that L-norvalinol could exhibit similar or related activities.

One of the key pathways affected by L-norvaline is the ERK/MAPK signaling pathway, which is involved in cell survival and neuroprotection.[8] L-norvaline has been investigated as a potential therapeutic agent for conditions like Alzheimer's disease due to its ability to inhibit arginase and modulate this pathway.[9]

Postulated Signaling Pathway Involvement

The diagram below illustrates the potential influence of L-norvaline (and by extension, its derivative this compound) on the ERK/MAPK signaling pathway, based on existing research on L-norvaline.

It is important to note that further research is required to directly implicate this compound in these or any other signaling pathways.

Safety Information

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including eye shields and gloves, should be used when handling this chemical. It may cause skin irritation, serious eye irritation, and respiratory irritation.[4] It is a combustible liquid and should be stored accordingly.

Conclusion

This compound is a versatile and valuable chiral building block with significant applications in the synthesis of complex pharmaceutical compounds. Its well-defined stereochemistry makes it an essential starting material for the enantioselective synthesis of drugs. This guide has provided a detailed overview of its structure, properties, synthesis, and applications, offering a valuable resource for professionals in the fields of chemical research and drug development. Further investigation into its potential biological activities may open new avenues for its direct therapeutic use.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. L-Norvaline Reverses Cognitive Decline and Synaptic Loss in a Murine Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Amino-1-pentanol | C5H13NO | CID 249017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CID 158733068 | C10H26N2O2 | CID 158733068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. CN101007772A - Synthesis method of chiral norvaline - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. L-Norvaline, a new therapeutic agent against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to (S)-2-Aminopentan-1-ol (CAS: 22724-81-8)

Introduction

(S)-2-Aminopentan-1-ol, also known by its synonym L-Norvalinol, is a chiral amino alcohol that serves as a critical building block in modern organic and medicinal chemistry. Its bifunctional nature, possessing both a primary amine and a primary alcohol, combined with a defined stereocenter, makes it a valuable intermediate for the asymmetric synthesis of complex molecules. This guide provides a comprehensive overview of its chemical properties, safety data, applications, and relevant experimental protocols for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These identifiers and physical characteristics are essential for its proper handling, characterization, and use in synthetic applications.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 22724-81-8[1][2][3][4] |

| IUPAC Name | (2S)-2-aminopentan-1-ol[1] |

| Synonyms | L-Norvalinol, (S)-(+)-2-Amino-1-pentanol, H-NVA-OL[1] |

| Molecular Formula | C₅H₁₃NO[1][2][3] |

| InChI Key | ULAXUFGARZZKTK-YFKPBYRVSA-N |

| SMILES String | CCC--INVALID-LINK--CO |

Table 2: Physical and Chemical Data

| Property | Value |

| Molecular Weight | 103.16 g/mol [2][3] |

| Appearance | White to light yellow solid[1] |

| Melting Point | 44-48 °C[1] |

| Boiling Point | 195.6 °C[1] |

| Density | 0.915 g/mL[1] |

| Flash Point | 101 °C (213.8 °F) - closed cup |

| Optical Activity | [α]20/D +17° (c = 1 in chloroform)[1] |

| pKa (Predicted) | 12.88 ± 0.10[1] |

Safety and Handling

This compound is classified as an irritant. Proper safety precautions are mandatory during handling, storage, and disposal.

Table 3: GHS Hazard Information

| Category | Information |

| Pictogram(s) | GHS07 (Exclamation mark)[1] |

| Signal Word | Warning [1] |

| Hazard Statements | H315: Causes skin irritation.[1][5] H319: Causes serious eye irritation.[1][5] H335: May cause respiratory irritation.[1][5] |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338[1] |

| Hazard Classifications | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 |

| Target Organs | Respiratory system |

Handling and Storage:

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6] Avoid breathing dust or vapors.[7] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep away from heat, sparks, and open flames.[8][9] Store in an inert atmosphere as the compound may be air-sensitive.[8]

Applications in Research and Drug Development

As a chiral building block, this compound is primarily used in asymmetric synthesis to introduce a specific stereochemistry into a target molecule. This is crucial in drug development, where enantiomeric purity often dictates therapeutic efficacy and safety.

-

Antiviral Agents: It serves as a key intermediate in one of the synthetic routes for Telaprevir, an antiviral drug used for the treatment of Hepatitis C.[1]

-

CRF-1 Antagonists: The compound is used as a substrate to prepare complex tricyclic heterocyclic compounds that have been investigated as potential antagonists of the corticotropin-releasing factor-1 (CRF-1) receptor, a target for treating anxiety and depression.[1]

-

Chiral Ligands: Like other 1,2-amino alcohols, it can be used to synthesize chiral ligands for asymmetric catalysis.

Experimental Protocols

Detailed experimental procedures are critical for reproducible scientific outcomes. Below is a representative protocol for the chiral resolution of racemic 2-aminopentan-1-ol, a common method for obtaining the enantiomerically pure compound.

Protocol: Chiral Resolution of Racemic 2-Aminopentan-1-ol

This protocol is based on the general principle of forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. N-tosyl-L-leucine is an effective resolving agent for such separations.[10]

Materials:

-

Racemic 2-aminopentan-1-ol

-

N-tosyl-L-leucine (resolving agent)

-

Methanol (solvent for crystallization)

-

1 M Sodium Hydroxide (NaOH) solution

-

Dichloromethane (DCM) (extraction solvent)

-

Anhydrous Magnesium Sulfate (MgSO₄) (drying agent)

Methodology:

-

Diastereomeric Salt Formation:

-

Dissolve 1.0 equivalent of racemic 2-aminopentan-1-ol in a minimal amount of warm methanol in a flask.

-

In a separate flask, dissolve 0.5 to 1.0 equivalents of the resolving agent (N-tosyl-L-leucine) in warm methanol.

-

Slowly add the resolving agent solution to the amino alcohol solution with gentle stirring.

-

Allow the mixture to cool slowly to room temperature, then place it in an ice bath or refrigerate to induce crystallization of the less soluble diastereomeric salt.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.

-

The solid obtained is the diastereomeric salt of this compound and N-tosyl-L-leucine (assuming it is the less soluble form). The enantiomeric purity can be checked at this stage by techniques like chiral HPLC after liberating a small sample.

-

-

Liberation of the Free Amine:

-

Suspend the isolated diastereomeric salt crystals in water.

-

Add 1 M NaOH solution dropwise while stirring until the pH of the solution is strongly basic (pH > 11), ensuring all the salt has dissolved and the free amine is liberated.[11]

-

Transfer the aqueous solution to a separatory funnel and extract the free this compound with dichloromethane (3 x volume of the aqueous phase).

-

Combine the organic extracts and dry over anhydrous MgSO₄.

-

Filter off the drying agent and remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator to yield the purified this compound.

-

Synthetic Pathways

A common and direct synthetic route to this compound (L-Norvalinol) is the chemical reduction of the corresponding natural α-amino acid, L-Norvaline. This method preserves the stereochemistry of the starting material.

General Reaction: The carboxylic acid functional group of L-Norvaline is reduced to a primary alcohol using a strong reducing agent, such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (THF).

References

- 1. L-NORVALINOL | 22724-81-8 [chemicalbook.com]

- 2. 22724-81-8 this compound AKSci 1401AB [aksci.com]

- 3. scbt.com [scbt.com]

- 4. (2S)-2-aminopentan-1-ol | C5H13NO | CID 6951248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-1-pentanol | C5H13NO | CID 249017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. nelsonjameson.com [nelsonjameson.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. US6316671B1 - Method for splitting 1-amino-alkan-2-ol compounds - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

Synthesis of L-Norvalinol from L-Norvaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of L-Norvalinol, a valuable chiral building block in pharmaceutical development, from its parent amino acid, L-norvaline. This document provides a comprehensive overview of the primary synthetic routes, detailed experimental protocols, and comparative data to assist researchers in the efficient and effective production of this amino alcohol.

Introduction

L-Norvalinol ((S)-2-aminopentan-1-ol) is a chiral amino alcohol of significant interest in medicinal chemistry and organic synthesis. Its structural similarity to other amino alcohols makes it a crucial component in the synthesis of various pharmaceutical agents and as a chiral auxiliary. The most common and direct method for the synthesis of L-Norvalinol is the reduction of the carboxylic acid moiety of L-norvaline. This guide will focus on the most prevalent and effective reduction methods, including the use of lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation.

Synthetic Pathways

The primary transformation in the synthesis of L-Norvalinol from L-norvaline is the reduction of the carboxylic acid to a primary alcohol. The general chemical equation for this conversion is:

Caption: General reaction scheme for the reduction of L-norvaline to L-Norvalinol.

The choice of reducing agent is critical and influences the reaction conditions, yield, and safety considerations. The following sections provide detailed protocols for the most common methods.

Experimental Protocols

Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a potent reducing agent capable of directly reducing carboxylic acids to alcohols. This method is highly effective and generally provides good yields. The following protocol is adapted from the well-established procedure for the reduction of L-valine to L-valinol, a structurally similar amino acid.

Experimental Workflow:

Caption: Workflow for the LiAlH₄ reduction of L-norvaline.

Detailed Protocol:

-

Apparatus Setup: A multi-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is dried in an oven and assembled while hot under a stream of dry nitrogen.

-

Reagent Preparation: The flask is charged with a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF).

-

Reaction: The suspension is cooled to 0 °C in an ice bath. L-norvaline (1.0 equivalent) is added portion-wise, controlling the rate of addition to manage the evolution of hydrogen gas. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 12-18 hours.

-

Work-up: The reaction mixture is cooled to 0 °C and the excess LiAlH₄ is cautiously quenched by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water (Fieser workup).

-

Isolation: The resulting granular precipitate of aluminum salts is removed by filtration. The filter cake is washed thoroughly with THF or another suitable solvent like diethyl ether.

-

Purification: The combined filtrate and washings are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude L-Norvalinol can be purified by vacuum distillation or recrystallization.

Reduction with Sodium Borohydride (NaBH₄) and Iodine (I₂)

Sodium borohydride is a milder reducing agent than LiAlH₄ and does not typically reduce carboxylic acids directly. However, in the presence of iodine, it forms diborane in situ, which is a powerful reducing agent for carboxylic acids. This method offers a safer alternative to LiAlH₄.

Experimental Workflow:

Caption: Workflow for the NaBH₄/I₂ reduction of L-norvaline.

Detailed Protocol:

-

Apparatus Setup: A dry, multi-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Reagent Preparation: The flask is charged with sodium borohydride (3.0-4.0 equivalents) and L-norvaline (1.0 equivalent) suspended in anhydrous THF.

-

Reaction: The suspension is cooled to 0 °C. A solution of iodine (1.0-1.5 equivalents) in anhydrous THF is added dropwise from the dropping funnel. After the addition, the mixture is stirred at room temperature for a few hours and then refluxed until the reaction is complete (monitored by TLC).

-

Work-up: The reaction is cooled to 0 °C and the excess borane is quenched by the slow addition of methanol. The mixture is then acidified with aqueous HCl and subsequently made basic with aqueous NaOH.

-

Isolation and Purification: The product is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified as described for the LiAlH₄ method.

Catalytic Hydrogenation

Catalytic hydrogenation is an environmentally friendly method for the reduction of carboxylic acids or their esters. This method often requires the pre-formation of an ester from the amino acid, followed by hydrogenation under pressure using a heterogeneous catalyst.

Experimental Workflow:

Caption: Workflow for the catalytic hydrogenation of L-norvaline ester.

Detailed Protocol:

-

Esterification: L-norvaline is first converted to its corresponding ester (e.g., ethyl ester) by refluxing in ethanol in the presence of a catalytic amount of acid (e.g., sulfuric acid or thionyl chloride).

-

Hydrogenation: The isolated L-norvaline ester is dissolved in a suitable solvent (e.g., ethanol, water) and placed in a high-pressure autoclave with a hydrogenation catalyst (e.g., Ruthenium on carbon, Ru/C).

-

Reaction: The autoclave is purged with hydrogen gas and then pressurized to the desired pressure (typically 50-100 bar). The reaction mixture is heated and stirred for several hours until the reaction is complete.

-

Isolation and Purification: After cooling and depressurizing the reactor, the catalyst is removed by filtration. The solvent is removed under reduced pressure, and the resulting L-Norvalinol is purified by vacuum distillation or recrystallization.

Data Presentation

The following table summarizes typical quantitative data for the different synthetic methods. Please note that yields can vary depending on the specific reaction conditions and scale.

| Parameter | LiAlH₄ Reduction | NaBH₄/I₂ Reduction | Catalytic Hydrogenation (of ester) |

| Starting Material | L-norvaline | L-norvaline | L-norvaline ethyl ester |

| Key Reagents | LiAlH₄ | NaBH₄, I₂ | H₂, Ru/C (or other catalyst) |

| Solvent | Anhydrous THF | Anhydrous THF | Ethanol, Water |

| Temperature | Reflux (approx. 66 °C) | Reflux (approx. 66 °C) | 100-150 °C |

| Pressure | Atmospheric | Atmospheric | 50-100 bar |

| Reaction Time | 12-18 hours | 4-8 hours | 6-24 hours |

| Typical Yield | 70-85% | 65-80% | 80-95% |

| Safety Concerns | Highly flammable, reacts violently with water | Hydrogen evolution, iodine handling | High pressure, flammable gas |

Characterization of L-Norvalinol

Accurate characterization of the synthesized L-Norvalinol is crucial to confirm its identity and purity. The following are expected spectroscopic data for L-Norvalinol.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals corresponding to the different protons in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique provides information about the carbon skeleton of the molecule.

-

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present, notably a broad O-H stretch for the alcohol and N-H stretches for the amine.

-

Mass Spectrometry (MS): Mass spectrometry provides the mass-to-charge ratio of the molecule, which can be used to confirm its molecular weight.

Conclusion

The synthesis of L-Norvalinol from L-norvaline can be achieved through several effective reduction methods. The choice of method will depend on the available equipment, safety considerations, and desired scale of the reaction. The LiAlH₄ reduction is a classic and reliable method, while the NaBH₄/I₂ system offers a safer alternative. For larger-scale and more environmentally friendly production, catalytic hydrogenation of the corresponding ester is a highly attractive option. Careful execution of the experimental protocols and thorough characterization of the final product are essential for successful synthesis.

An In-depth Technical Guide to the Physical Properties of (S)-2-Aminopentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Aminopentan-1-ol, also known as L-Norvalinol, is a chiral amino alcohol that serves as a valuable building block in organic synthesis. [1] Its specific stereochemistry and bifunctional nature, containing both a primary amine and a primary alcohol, make it a crucial intermediate in the preparation of complex chiral molecules, including pharmaceuticals. For instance, it is utilized as an intermediate in a key synthetic step for the antiviral agent telaprevir and in the preparation of potential antagonists for corticotropin-releasing factor-1. This guide provides a detailed overview of its core physical properties, the experimental methodologies used to determine them, and logical workflows relevant to its characterization.

Compound Identification and Chemical Structure

This compound is the S-enantiomer of 2-aminopentan-1-ol. The molecule contains a single chiral center at the second carbon atom, to which the amine group is attached.

| Identifier | Value |

| IUPAC Name | (2S)-2-aminopentan-1-ol |

| Synonyms | (S)-(+)-2-Amino-1-pentanol, L-Norvalinol |

| CAS Number | 22724-81-8 |

| Molecular Formula | C5H13NO |

| Molecular Weight | 103.16 g/mol [2] / 103.17 g/mol [1] |

| SMILES String | CCC--INVALID-LINK--CO |

| InChI Key | ULAXUFGARZZKTK-YFKPBYRVSA-N |

Physical and Chemical Properties

The physical properties of this compound are summarized below. Data for properties such as boiling point and density, which are not significantly affected by stereoisomerism, may be reported from measurements of the racemic (DL) mixture.

| Property | Value | Conditions |

| Physical State | Liquid or crystalline solid[3] | 20 °C |

| Melting Point | 44-48 °C (lit.) | |

| Boiling Point | 194-195 °C (lit.)[3] | 760 mmHg |

| 85 °C | 8 mmHg[4] | |

| Density | 0.922 g/mL (lit.)[3] | at 25 °C |

| Flash Point | 101 °C (213.8 °F) - closed cup | |

| Refractive Index (n20/D) | 1.4511 (lit.)[3] | at 20 °C |

| Solubility | Soluble in water, ethanol, and dimethylformamide.[3] | |

| Optical Rotation [α]20/D | +17° | c = 1 in chloroform |

Experimental Protocols

Detailed experimental procedures for determining the key physical properties of chiral molecules like this compound are outlined below. These represent standard methodologies employed in chemical research and quality control.

Melting Point Determination

The melting point is determined using a calibrated melting point apparatus.

-

Sample Preparation: A small, dry sample of the crystalline solid is packed into a capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is increased rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

-

Observation: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. For this compound, this literature value is 44-48 °C.

Boiling Point Determination

The boiling point is measured at a specific pressure, as it varies with atmospheric pressure.

-

Apparatus: A small quantity of the liquid is placed in a distillation flask with boiling chips. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation apparatus.

-

Heating: The flask is heated gently.

-

Measurement: The boiling point is the temperature at which the liquid boils and its vapor temperature remains constant. This temperature is recorded along with the atmospheric pressure. For substances with high boiling points, vacuum distillation is often employed to prevent decomposition, and the boiling point is reported at a reduced pressure (e.g., 85 °C at 8 mmHg).[4]

Density Measurement

The density of a liquid is typically determined using a pycnometer or a digital density meter.

-

Calibration: The volume of the pycnometer is precisely determined by weighing it empty and then filled with a reference substance of known density, such as deionized water, at a specific temperature (e.g., 25 °C).

-

Sample Measurement: The pycnometer is cleaned, dried, and weighed. It is then filled with this compound and weighed again at the same temperature.

-

Calculation: The density is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

Optical Rotation Measurement (Polarimetry)

Optical rotation is a critical property for chiral compounds, confirming their stereochemical identity and purity.[5] It is measured using a polarimeter.

-

Sample Preparation: A solution of known concentration (c) is prepared by accurately weighing the sample and dissolving it in a specific solvent (e.g., 1 g per 100 mL of chloroform).[6]

-

Measurement: The polarimeter sample tube of a known path length (l), typically 1 decimeter, is filled with the solution. Monochromatic light (usually the sodium D-line, 589 nm) is passed through the sample.[5][6]

-

Observation: The analyzer is rotated until the light is extinguished or at a minimum intensity. The observed angle of rotation (α_obs) is recorded. A positive rotation is termed dextrorotatory (+), while a negative rotation is levorotatory (-).[6]

-

Calculation of Specific Rotation ([α]): The specific rotation is a standardized physical constant calculated using the formula: [α] = α_obs / (l × c) For this compound, the specific rotation is +17° under the specified conditions, indicating it is dextrorotatory.

Diagrams and Workflows

Isomeric Relationships

The following diagram illustrates the relationship between the stereoisomers of 2-Aminopentan-1-ol.

Caption: Stereoisomers of 2-Aminopentan-1-ol.

General Workflow for Synthesis and Purification

This diagram outlines a general synthetic route for chiral amino alcohols, such as this compound, often starting from a corresponding chiral amino acid.

Caption: Synthesis workflow for this compound.

Experimental Workflow for Chiral Purity Analysis

This diagram shows the process of using polarimetry to confirm the enantiomeric identity and estimate the purity of a chiral sample.

Caption: Workflow for optical rotation analysis.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 2-Amino-1-pentanol | C5H13NO | CID 249017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. DL-2-Aminopentan-1-ol | 16369-14-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. Specific rotation - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

(S)-2-Aminopentan-1-ol: A Review of Available Data

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

(S)-2-Aminopentan-1-ol, also known as L-Norvalinol, is a chiral amino alcohol with potential applications in organic synthesis. This document provides a summary of publicly available information regarding its properties. However, a comprehensive review of scientific literature and chemical databases reveals a significant gap in the understanding of its specific mechanism of action. To date, there is no detailed information on its receptor binding profile, associated signaling pathways, or quantitative pharmacological data.

Chemical and Physical Properties

This compound is a compound with the linear formula CH3(CH2)2CH(NH2)CH2OH.[1] It is recognized as a versatile building block in organic chemistry due to its bifunctional nature, possessing both an amino and a hydroxyl group.[2] This characteristic allows for its use in the synthesis of more complex molecules.

| Property | Value | Source |

| CAS Number | 22724-81-8 | [1] |

| Molecular Formula | C5H13NO | [3][4] |

| Molecular Weight | 103.16 g/mol | [1] |

| Melting Point | 44-48 °C (lit.) | [1] |

| Optical Activity | [α]20/D +17°, c = 1 in chloroform | [1] |

| Synonyms | L-Norvalinol | [1] |

Putative Biological Roles and Applications

While the direct mechanism of action of this compound is not documented, related amino alcohols and amino acids have known biological activities. Amino acids, for instance, are crucial in microbial control and drug development, acting as nutrients, and influencing cell division and communication.[5] D-amino acids have been studied as anti-biofilm agents.[5] Amino alcohols like 2-Amino-1-Butanol are utilized in preparing specialized reagents and as starting materials for various synthetic transformations.[2]

(S)-(+)-2-Amino-1-pentanol has been used as a model compound in studies of dilution enthalpies and as an intermediate in the synthesis of tricyclic heterocyclic compounds and the antiviral agent telaprevir.[1]

Gaps in Knowledge and Future Directions

The current body of scientific literature lacks specific studies investigating the mechanism of action of this compound. There are no available receptor binding assays, functional studies, or in vivo experiments that would elucidate its pharmacological effects. The signaling pathways it may modulate and its quantitative effects (e.g., IC50, EC50, Ki) remain unknown.

Future research should focus on:

-

Receptor Screening: Broad screening against a panel of common biological targets to identify potential binding partners.

-

Functional Assays: Cellular assays to determine if the compound acts as an agonist, antagonist, or modulator of any identified targets.

-

In Vivo Studies: Animal models to investigate the physiological and potential therapeutic effects of this compound.

Conclusion

This compound is a chemical entity with established synthetic utility. However, its biological mechanism of action is not currently understood. This represents a significant knowledge gap. Further research is required to characterize its pharmacological profile and to determine its potential as a therapeutic agent. Without such data, any discussion of its mechanism of action would be purely speculative.

Safety Information

This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1][3] Appropriate personal protective equipment, such as eye shields and gloves, should be used when handling this compound.[1]

References

- 1. (S)-(+)-2-氨基-1-戊醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Amino-1-pentanol | C5H13NO | CID 249017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CID 158733068 | C10H26N2O2 | CID 158733068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Multimodal Role of Amino Acids in Microbial Control and Drug Development [mdpi.com]

The Pivotal Role of Chirality: An In-depth Technical Guide to the Biological Activity of Amino Alcohols

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Chirality in Biological Activity

Chiral amino alcohols are a critical class of organic compounds that hold a significant position in the landscape of modern drug discovery and development.[1][2][3] Their inherent stereochemistry is frequently a determining factor in their pharmacological activity, with different enantiomers often exhibiting vastly different potencies and physiological effects.[1][4] Biological systems, being composed of chiral entities such as amino acids and sugars, often interact stereoselectively with chiral drugs.[1]

In the case of amino alcohols, one enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even contribute to adverse effects.[1][5] This principle underscores the paramount importance of developing enantiomerically pure compounds to ensure drug efficacy and safety.[1][6][7] Chiral amino alcohols are not only biologically active molecules themselves but also serve as versatile building blocks for the synthesis of other complex chiral molecules and pharmaceuticals.[5][8][9]

Key Biological Activities and Mechanisms of Action

The structural motif of a chiral amino alcohol is a key pharmacophore in many classes of drugs, imparting specific biological activities through precise interactions with macromolecular targets like receptors and enzymes.

Adrenergic Receptor Modulation: The Case of β-Blockers

A classic example of the stereospecificity of chiral amino alcohols is found in β-adrenergic blockers (beta-blockers), a class of drugs used to manage cardiovascular disorders like hypertension and angina.[10][11] These drugs are typically aryloxy propanolamines possessing a single stereogenic center.[4]

The biological activity resides almost exclusively in the (S)-enantiomer. For instance, the (S)-(-)-enantiomer of propranolol has a binding affinity for β-adrenergic receptors that is approximately 100 times greater than its (R)-(+)-counterpart.[1] This dramatic difference is due to the specific three-point interaction between the more active enantiomer and the receptor binding site. The key functional groups—the hydroxyl group, the secondary amine, and the aromatic ring system—must be in a precise spatial arrangement to achieve optimal binding and antagonism of the receptor.[12] The (R)-enantiomer, being a mirror image, cannot achieve this optimal fit and is thus significantly less active.[4]

The mechanism involves competitive antagonism at β-adrenergic receptors, preventing endogenous catecholamines like norepinephrine and epinephrine from binding and stimulating the receptor. This blockade leads to a reduction in heart rate, blood pressure, and cardiac contractility.

Figure 1: β-Adrenergic signaling and its inhibition by a chiral β-blocker.

Anticancer Activity

Chiral amino alcohols and their metal complexes have demonstrated significant potential as anticancer agents.[13][14] Studies have shown that the cytotoxic effects of these compounds can be highly enantioselective, with one enantiomer being significantly more potent against cancer cell lines than the other.[13] For example, certain optically active conjugated diynols derived from chiral amino alcohols have shown remarkable differences in cytotoxicity against HepG2 and HeLa cancer cells.[13]

Furthermore, metal complexes synthesized with chiral amino alcohol ligands have shown promising anticancer activities.[14][15][16] For instance, a series of Zn²⁺, Cu²⁺, Co²⁺, and Ni²⁺ complexes incorporating chiral amino alcohols displayed cytotoxic effects against the A549 human lung cancer cell line.[15] The biological activity of these complexes is influenced by the metal center and the specific geometry enforced by the chiral ligand.[14]

Enzyme Inhibition

Many drugs exert their therapeutic effects by inhibiting specific enzymes.[17][18] Chiral amino alcohols are key structural components in various enzyme inhibitors. The precise three-dimensional structure of the amino alcohol is crucial for fitting into the enzyme's active site and blocking its function. An enzyme inhibition assay is a fundamental laboratory test used to determine the efficacy of a compound in reducing or blocking the activity of a target enzyme.[17][19] This is vital for the development of drugs for a wide range of diseases, from infections to cancer.[17][18]

Quantitative Biological Data

The biological activity of chiral amino alcohols is quantified using various metrics, such as the half-maximal inhibitory concentration (IC₅₀), the equilibrium inhibition constant (Kᵢ), and the half-maximal effective concentration (EC₅₀). These values provide a measure of a compound's potency and its affinity for its biological target.

Table 1: Stereoselective Binding of Adrenergic Receptor Ligands

| Compound | Receptor | Enantiomer | Binding Affinity (Kᵢ) | Eudismic Ratio (S/R) | Reference |

| Propranolol | β-Adrenergic | (S)-(-)-Propranolol | High | ~100-130 | [1],[4] |

| (R)-(+)-Propranolol | Low | ||||

| Metoprolol | β-Adrenergic | (S)-Metoprolol | High | ~270 | [4] |

| (R)-Metoprolol | Low | ||||

| Fragment A | β₂ Adrenoceptor | N/A | 140 µM | ~10 (vs. β₁) | [20] |

| β₁ Adrenoceptor | N/A | 1300 µM |

Note: The Eudismic Ratio represents the ratio of the affinities or potencies of the more active (eutomer) to the less active (distomer) enantiomer.

Table 2: Cytotoxicity of Chiral Amino Alcohol Metal Complexes against A549 Human Lung Cancer Cells

| Complex ID | Metal Ion(s) | Ligand Type | IC₅₀ (µM) | Reference |

| (I) | Ni²⁺ | Amino Alcohol | > 50 | [15] |

| (II) | Co²⁺ | Amino Alcohol | > 50 | [15] |

| (III) | Cu²⁺ | Amino Alcohol | 29.3 | [15] |

| (IV) | Cu²⁺ | Amino Alcohol | > 50 | [15] |

| (V) | Zn²⁺ | Amino Alcohol | 17.8 | [15] |

| (VI) | Co²⁺ | Amino Alcohol | > 50 | [15] |

| (VII) | Zn²⁺ | Amino Alcohol | > 50 | [15] |

| Cisplatin | Pt²⁺ | (Control) | 12.5 | [15] |

Experimental Protocols

The determination of biological activity involves a range of standardized assays. Below are detailed methodologies for key experiments relevant to chiral amino alcohols.

Radioligand Binding Assay for Adrenergic Receptor Affinity

Radioligand binding assays are considered the gold standard for quantifying receptor density and determining the binding affinity of a ligand for a receptor.[21] This protocol describes a competition binding assay to determine the Kᵢ of a chiral amino alcohol for a β-adrenergic receptor.

Methodology:

-

Membrane Preparation: Isolate cell membranes from a tissue or cell line expressing the β-adrenergic receptor of interest. This is typically done through homogenization followed by centrifugation to pellet the membranes.

-

Assay Setup: In a 96-well plate, set up reactions containing:

-

Total Binding: Cell membranes, a fixed concentration of a radiolabeled antagonist (e.g., ¹²⁵I-Cyanopindolol or ³H-Dihydroalprenolol), and assay buffer.[21][22]

-

Non-specific Binding: Same as total binding, but with the addition of a high concentration of a non-radiolabeled antagonist (e.g., propranolol) to saturate the receptors.[21]

-

Competition Binding: Cell membranes, the radioligand, and varying concentrations of the test compound (the chiral amino alcohol enantiomers).

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.

-

Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[21]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter or gamma counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a one-site or two-site competition model using non-linear regression to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Figure 2: Experimental workflow for a radioligand binding assay.

Cell Viability (Cytotoxicity) Assay

Cell viability assays are fundamental for assessing the cytotoxic effects of potential anticancer compounds.[23][24] Colorimetric assays, such as the MTT or WST-1 assay, are commonly used. They measure the metabolic activity of a cell population, which is proportional to the number of viable cells.[24][25]

Methodology:

-

Cell Seeding: Plate cells (e.g., A549) in a 96-well microplate at an optimized density and allow them to adhere overnight in a CO₂ incubator.[25]

-

Compound Treatment: Prepare serial dilutions of the chiral amino alcohol compounds. Remove the old media from the cells and add fresh media containing the different concentrations of the test compounds. Include wells for a negative control (media with vehicle) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).

-

Reagent Addition: Add the viability reagent (e.g., MTT solution at 0.5 mg/mL or WST-1 reagent) to each well.[24][26]

-

Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the tetrazolium salt (MTT, WST-1) to a colored formazan product.[24]

-

Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the insoluble purple formazan crystals.[26] This step is not required for WST-1, as its formazan product is water-soluble.

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for WST-1).[25][26]

-

Data Analysis:

-

Normalize the absorbance values to the negative control wells (representing 100% viability).

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Use non-linear regression to fit the dose-response curve and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

-

Figure 3: Experimental workflow for a cell viability assay (e.g., MTT).

Enzyme Inhibition Assay

This protocol provides a general framework for determining the inhibitory activity of a chiral amino alcohol against a target enzyme using a spectrophotometric assay.[17]

Methodology:

-

Reagent Preparation: Prepare a suitable buffer solution at the optimal pH for the enzyme. Prepare stock solutions of the enzyme, the substrate, and the inhibitor (test compound).[17]

-

Assay Setup: Design the experiment in a 96-well plate.[27] Include the following controls:

-

100% Activity Control: Enzyme, substrate, and buffer (no inhibitor).

-

0% Activity Control (Blank): Substrate and buffer (no enzyme).

-

Test Wells: Enzyme, substrate, buffer, and varying concentrations of the inhibitor.

-

-

Pre-incubation: Add the enzyme, buffer, and inhibitor (or vehicle for the control) to the wells. Pre-incubate for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.[17]

-

Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells.

-

Kinetic Measurement: Immediately place the plate in a spectrophotometer or microplate reader. Monitor the change in absorbance over time at a wavelength specific to the product or substrate. This provides the reaction rate (velocity).[17]

-

Data Analysis:

-

Calculate the initial velocity (V₀) for each reaction from the linear portion of the absorbance vs. time plot.

-

Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data using non-linear regression to a suitable model to determine the IC₅₀ value. Further kinetic studies (varying both substrate and inhibitor concentrations) can elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[28]

-

Figure 4: Experimental workflow for an enzyme inhibition assay.

Conclusion

Chiral amino alcohols are a cornerstone of medicinal chemistry, exhibiting a wide range of important biological activities that are profoundly dependent on their stereochemistry. Their roles as potent adrenergic receptor modulators, promising anticancer agents, and effective enzyme inhibitors highlight their therapeutic potential. The stark differences in activity between enantiomers, as exemplified by beta-blockers, mandate the use of stereoselective synthesis and rigorous biological evaluation. The experimental protocols detailed herein provide a foundational framework for researchers to quantify the activity of novel chiral amino alcohols, facilitating the rational design and development of next-generation therapeutics with enhanced efficacy and safety profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]

- 4. Beta-Blockers – Chiralpedia [chiralpedia.com]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stereospecific pharmacokinetics and pharmacodynamics of beta-adrenergic blockers in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Highly Enantioselective Synthesis and Anticancer Activities of Chiral Conjugated Diynols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, characterization and anticancer activities of Zn2+, Cu2+, Co2+ and Ni2+ complexes involving chiral amino alcohols - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Synthesis, characterization and anticancer activities of Zn 2+ , Cu 2+ , Co 2+ and Ni 2+ complexes involving chiral amino alcohols - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05576G [pubs.rsc.org]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. superchemistryclasses.com [superchemistryclasses.com]

- 18. blog.biobide.com [blog.biobide.com]

- 19. Enzyme inhibition assay: Significance and symbolism [wisdomlib.org]

- 20. Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pnas.org [pnas.org]

- 23. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. info.gbiosciences.com [info.gbiosciences.com]

- 25. dojindo.com [dojindo.com]

- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

(S)-2-Aminopentan-1-ol: A Comprehensive Technical Guide for its Application as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Aminopentan-1-ol, also known as L-norvalinol, is a valuable chiral building block in organic synthesis, prized for its bifunctional nature and defined stereochemistry. This guide provides an in-depth overview of its properties, synthesis, and key applications, with a focus on its role in the development of pharmaceuticals and other complex chiral molecules.

Physicochemical and Spectroscopic Data

This compound is a colorless solid or liquid with a characteristic amine-like odor. Its key physical and chemical properties are summarized in the table below, providing essential data for its handling, characterization, and use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₃NO | --INVALID-LINK-- |

| Molecular Weight | 103.16 g/mol | --INVALID-LINK-- |

| Appearance | Colorless liquid or crystalline solid | --INVALID-LINK-- |

| Melting Point | 44-48 °C | Sigma-Aldrich |

| Boiling Point | 194-195 °C | --INVALID-LINK-- |

| Density | 0.922 g/mL at 25 °C | --INVALID-LINK-- |

| Specific Rotation ([α]²⁰/D) | +17° (c = 1 in chloroform) | Sigma-Aldrich |

| Solubility | Soluble in water, ethanol, and dimethylformamide | --INVALID-LINK-- |

| CAS Number | 22724-81-8 | Sigma-Aldrich |

Synthesis of this compound

The enantiomerically pure form of 2-aminopentan-1-ol is most commonly obtained through two primary strategies: the reduction of the corresponding chiral amino acid, L-norvaline, or the resolution of a racemic mixture of 2-aminopentan-1-ol.

Enantioselective Synthesis via Reduction of L-Norvaline

A reliable method for the synthesis of this compound is the reduction of the carboxylic acid functionality of the readily available and relatively inexpensive amino acid, L-norvaline. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation.

Experimental Protocol: Reduction of L-Norvaline with LiAlH₄

This protocol is adapted from the procedure for the reduction of L-valine to L-valinol.[1]

Materials:

-

L-Norvaline

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

15% Sodium hydroxide solution

-

Anhydrous magnesium sulfate

-

Diatomaceous earth (Celite®)

Procedure:

-

A dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is flushed with nitrogen.

-

To the flask, add a suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add L-norvaline (1.0 equivalent) in portions to control the evolution of hydrogen gas.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to reflux and maintain for 16-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to 0 °C in an ice bath.

-

Carefully quench the reaction by the sequential and dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

-

Stir the resulting granular precipitate at room temperature for at least 1 hour.

-

Filter the precipitate through a pad of Celite® and wash thoroughly with THF.

-

Combine the filtrate and washings and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.

-

The crude product can be purified by vacuum distillation or recrystallization.

| Reactant/Product | Molar Ratio | Typical Yield | Enantiomeric Excess (e.e.) |

| L-Norvaline | 1.0 | 85-95% | >98% |

| LiAlH₄ | 1.2 | - | - |

| This compound | - | - | - |

Chiral Resolution of Racemic 2-Aminopentan-1-ol

An alternative route to enantiomerically pure this compound is the resolution of a racemic mixture. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as L-(+)-tartaric acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.

Experimental Protocol: Chiral Resolution with L-(+)-Tartaric Acid

This protocol is based on a general procedure for the resolution of amino alcohols.[2]

Materials:

-

Racemic 2-aminopentan-1-ol

-

L-(+)-Tartaric acid

-

Ethanol (or other suitable solvent)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (or other suitable extraction solvent)

Procedure:

-

Dissolve racemic 2-aminopentan-1-ol (1.0 equivalent) in a minimal amount of a suitable solvent (e.g., ethanol) with gentle heating.

-

In a separate flask, dissolve L-(+)-tartaric acid (0.5-1.0 equivalent) in the same solvent, also with gentle heating.

-

Add the tartaric acid solution to the amine solution and stir.

-

Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be necessary.

-

Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent.

-

The enantiomeric purity of the amine in the crystalline salt can be checked at this stage by liberating a small sample with base and analyzing by chiral HPLC or polarimetry.

-

To liberate the free amine, dissolve the crystalline salt in water and add a strong base (e.g., NaOH solution) until the pH is basic (pH > 11).

-

Extract the liberated this compound with a suitable organic solvent (e.g., dichloromethane).

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched this compound.

| Resolving Agent | Molar Ratio (Amine:Acid) | Typical Yield of Resolved Amine | Enantiomeric Excess (e.e.) |

| L-(+)-Tartaric Acid | 1:0.5 to 1:1 | 30-45% (per enantiomer) | >95% (after recrystallization) |

Applications in Asymmetric Synthesis

This compound serves as a versatile chiral building block in a variety of asymmetric transformations, primarily through its use as a precursor to chiral auxiliaries and ligands, and as a key intermediate in the synthesis of complex molecules like pharmaceuticals.

Synthesis of the Antiviral Drug Telaprevir

This compound is a crucial starting material for the synthesis of a key intermediate in the production of Telaprevir, a protease inhibitor used in the treatment of Hepatitis C. The amino alcohol is converted into a protected amino aldehyde, which then participates in a multi-component reaction.

Experimental Protocol: Synthesis of an N-Protected (S)-2-aminopentanal Intermediate

This protocol is a generalized procedure based on common synthetic transformations.

Materials:

-

This compound

-

Protecting group reagent (e.g., Di-tert-butyl dicarbonate for Boc protection)

-

Suitable solvent (e.g., Dichloromethane)

-

Oxidizing agent (e.g., Dess-Martin periodinane)

Procedure:

Part A: N-Protection

-

Dissolve this compound (1.0 equivalent) in a suitable solvent like dichloromethane.

-

Add a base (e.g., triethylamine, 1.2 equivalents) if necessary, depending on the protecting group.

-

Add the protecting group reagent (e.g., Di-tert-butyl dicarbonate, 1.1 equivalents) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with water and brine, drying the organic layer, and concentrating under reduced pressure to obtain the N-protected amino alcohol.

Part B: Oxidation

-

Dissolve the N-protected this compound (1.0 equivalent) in anhydrous dichloromethane.

-

Add Dess-Martin periodinane (1.1-1.5 equivalents) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-protected (S)-2-aminopentanal. This aldehyde is often used immediately in the next step without further purification.

| Reaction Step | Key Reagents | Typical Yield |

| N-Protection (Boc) | Di-tert-butyl dicarbonate | >95% |

| Oxidation | Dess-Martin periodinane | 80-90% (crude) |

Precursor to Chiral Auxiliaries and Ligands

This compound can be readily converted into chiral oxazolidinones, which are powerful chiral auxiliaries in asymmetric synthesis, particularly in aldol reactions and alkylations. Furthermore, it can serve as a scaffold for the synthesis of various chiral ligands for asymmetric catalysis.

Experimental Protocol: Synthesis of (S)-4-propyloxazolidin-2-one

This is a general procedure for the synthesis of oxazolidinones from amino alcohols.

Materials:

-

This compound

-

Diethyl carbonate (or a phosgene equivalent like triphosgene)

-

Base (e.g., Potassium carbonate)

-

Suitable solvent (e.g., Toluene)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 equivalent), diethyl carbonate (1.5-2.0 equivalents), and a catalytic amount of a base like potassium carbonate.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent and excess diethyl carbonate under reduced pressure.

-

The crude product can be purified by vacuum distillation or recrystallization to yield (S)-4-propyloxazolidin-2-one.

| Product | Key Reagents | Typical Yield |

| (S)-4-propyloxazolidin-2-one | Diethyl carbonate, K₂CO₃ | 70-85% |

Safety and Handling

This compound is classified as an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile chiral building block. Its ready availability through both enantioselective synthesis from L-norvaline and chiral resolution provides accessible routes to this important molecule. Its applications in the synthesis of complex pharmaceuticals, such as Telaprevir, and as a precursor to widely used chiral auxiliaries and ligands, underscore its significance in modern organic chemistry and drug development. The experimental protocols provided in this guide offer a starting point for researchers to utilize this chiral synthon in their own synthetic endeavors.

References

An In-Depth Technical Guide to the Stereochemistry of 2-Aminopentan-1-ol Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of 2-aminopentan-1-ol, a chiral amino alcohol with significant potential in synthetic chemistry and drug development. Due to the presence of a chiral center at the second carbon atom, 2-aminopentan-1-ol exists as a pair of enantiomers: (R)-2-aminopentan-1-ol and (S)-2-aminopentan-1-ol. The distinct three-dimensional arrangement of these isomers is critical, as it dictates their interactions with other chiral molecules and biological systems.

Stereoisomers of 2-Aminopentan-1-ol

The two enantiomers of 2-aminopentan-1-ol are non-superimposable mirror images of each other. Their stereochemical relationship is depicted in the diagram below.

Physicochemical Properties

The enantiomers of 2-aminopentan-1-ol share identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they exhibit differences in their interaction with plane-polarized light, a property known as optical activity. The specific rotation is a fundamental characteristic that distinguishes enantiomers.

| Property | (R)-2-aminopentan-1-ol | This compound | Racemic (dl)-2-aminopentan-1-ol |

| Molecular Formula | C₅H₁₃NO | C₅H₁₃NO | C₅H₁₃NO |

| Molecular Weight | 103.16 g/mol | 103.16 g/mol | 103.16 g/mol |

| CAS Number | 80696-30-6 | 22724-81-8 | 4146-04-7 |

| Melting Point | 44-48 °C[1][2] | 44-48 °C | Not specified |

| Boiling Point | Not specified | Not specified | 194-195 °C |

| Density | Not specified | Not specified | 0.922 g/mL at 25 °C |

| Specific Rotation [α]²⁰/D | -17° (c=1 in chloroform)[1][2] | +17° (c=1 in chloroform)[3] | 0° |

Experimental Protocols

Enantioselective Synthesis of 2-Aminopentan-1-ol Isomers

A common and effective method for the enantioselective synthesis of (R)- and this compound is the reduction of the corresponding enantiomers of norvaline.

Objective: To synthesize enantiomerically pure this compound from L-norvaline. The same procedure can be followed using D-norvaline to obtain (R)-2-aminopentan-1-ol.

Materials:

-

L-Norvaline

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Dry diethyl ether

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend lithium aluminum hydride (a slight molar excess) in anhydrous THF.

-

Cool the suspension in an ice bath.

-

In a separate flask, dissolve L-norvaline in anhydrous THF.

-

Slowly add the L-norvaline solution to the LiAlH₄ suspension via a dropping funnel.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, then heat to reflux for 4-6 hours.

-

Cool the reaction mixture back to 0 °C in an ice bath.

-

Carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% NaOH solution, and then more water.

-

Filter the resulting aluminum salts and wash the filter cake with THF and diethyl ether.

-

Combine the organic filtrates and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by distillation or chromatography if necessary.

Chiral Separation of 2-Aminopentan-1-ol Enantiomers by HPLC

For the analysis of enantiomeric purity and for the separation of racemic mixtures, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the method of choice.

Objective: To separate the enantiomers of a racemic mixture of 2-aminopentan-1-ol using chiral HPLC.

Instrumentation:

-

HPLC system with a UV or evaporative light scattering detector (ELSD)

-

Chiral column (e.g., a polysaccharide-based column such as Chiralpak or a macrocyclic glycopeptide-based column like Astec CHIROBIOTIC)

Chromatographic Conditions (Example):

-

Column: Chiralpak AD-H (or equivalent)

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a basic additive like diethylamine (e.g., 0.1%) to improve peak shape.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at a low wavelength (e.g., 210 nm) or ELSD.

Procedure:

-

Prepare a standard solution of racemic 2-aminopentan-1-ol in the mobile phase at a concentration of approximately 1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the sample onto the column and record the chromatogram.

-

The two enantiomers should be resolved into two separate peaks. The retention times will be specific to the column and conditions used.

Biological Significance and Applications in Drug Development

While specific biological activities and signaling pathway involvements for the individual enantiomers of 2-aminopentan-1-ol are not extensively documented in publicly available literature, the principles of stereochemistry in pharmacology strongly suggest that they will exhibit different biological effects. The spatial arrangement of the amino and hydroxyl groups is critical for molecular recognition by chiral biological targets such as enzymes and receptors.

Chiral amino alcohols are a valuable class of compounds in drug development, often serving as key intermediates or chiral building blocks for the synthesis of more complex active pharmaceutical ingredients (APIs). For instance, this compound is used as an intermediate in the synthesis of the antiviral agent telaprevir.[3] The (R)-enantiomer has been utilized as a chiral building block for the preparation of potent dual toll-like receptor modulators.[1]

The differential biological activity of enantiomers is a fundamental concept in drug design. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to undesirable side effects. Therefore, the ability to synthesize and separate the individual stereoisomers of molecules like 2-aminopentan-1-ol is of paramount importance for the development of safer and more effective drugs.

Although no specific signaling pathways have been directly linked to 2-aminopentan-1-ol isomers, amino acids and their derivatives are known to be involved in various cellular signaling processes, including the mTORC1 pathway, which is a central regulator of cell growth and metabolism. The structural similarity of 2-aminopentan-1-ol to amino acids suggests potential interactions with such pathways, which could be a subject for future research.

References

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Using (S)-2-Aminopentan-1-ol as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (S)-2-aminopentan-1-ol as a chiral auxiliary in asymmetric synthesis. The primary application involves its conversion to the corresponding (4S)-4-propyl-2-oxazolidinone, which serves as a powerful tool for stereoselective carbon-carbon bond formation, particularly in asymmetric alkylation and aldol reactions. This methodology is invaluable for the synthesis of enantiomerically pure compounds, a critical aspect of pharmaceutical and fine chemical development.

Principle of Asymmetric Induction

This compound is a readily available chiral building block. For its application as a chiral auxiliary, it is first converted into the rigid heterocyclic system, (4S)-4-propyl-1,3-oxazolidin-2-one. This is typically achieved by reacting the amino alcohol with diethyl carbonate or a similar reagent.

Once the oxazolidinone is formed, it can be N-acylated with a desired carboxylic acid derivative. Deprotonation of this N-acyl oxazolidinone with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), generates a rigid Z-enolate that is chelated to the metal cation. The propyl group at the C4 position of the oxazolidinone ring effectively shields one face of the enolate. This steric hindrance directs the approach of an incoming electrophile to the less hindered face, resulting in a highly diastereoselective reaction. Subsequent cleavage of the auxiliary yields the desired chiral product with high enantiomeric purity.

Diagram of the General Workflow

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates with (S)-2-Aminopentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Aminopentan-1-ol is a valuable chiral building block in the synthesis of complex pharmaceutical intermediates. Its bifunctional nature, possessing both a primary amine and a primary alcohol, along with a defined stereocenter, makes it a crucial starting material for the enantioselective synthesis of active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates using this compound, with a focus on its application in the synthesis of the antiviral drug Telaprevir and as a precursor for tricyclic heterocyclic compounds with potential as corticotropin-releasing factor-1 (CRF1) antagonists.

Introduction

Chiral amino alcohols are fundamental components in a vast array of pharmaceuticals, where stereochemistry plays a critical role in therapeutic efficacy and safety. This compound, also known as L-Norvalinol, offers a versatile scaffold for the introduction of chirality and further molecular elaboration. Its applications span various therapeutic areas, including antiviral and central nervous system (CNS) drug discovery.

Synthesis of a Key Intermediate for Telaprevir

This compound is a crucial precursor for the synthesis of a key intermediate in the production of Telaprevir, a protease inhibitor used in the treatment of Hepatitis C. The synthesis involves the formylation of the amino group followed by oxidation of the alcohol to an aldehyde, which then undergoes a Passerini reaction.

Experimental Protocol: Synthesis of (S)-N-(1-oxopentan-2-yl)formamide

This protocol details the synthesis of the key aldehyde intermediate from (S)-N-(1-hydroxypentan-2-yl)formamide, which is derived from this compound.

Materials:

-

(S)-N-(1-hydroxypentan-2-yl)formamide

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (CH2Cl2)

-